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Compound of Interest

Compound Name: 4-Phenylbutylamine

Cat. No.: B088947

Introduction

4-Phenylbutylamine is a primary amine that features a phenyl group connected to a four-
carbon alkyl chain, terminating in a reactive amine group.[1][2] This structure makes it a
valuable and versatile building block in organic synthesis, particularly in the development of
complex molecules and pharmacologically active compounds.[1][3] Its primary amine
functionality allows for a wide range of chemical transformations, including amidation,
alkylation, imine formation, and reductive amination, enabling its incorporation into diverse
molecular architectures.[1] The phenylbutyl moiety is also a key scaffold in medicinal chemistry,
recognized for its role in compounds designed to interact with biological targets such as
monoamine transporters.[1]
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Property Value

CAS Number 13214-66-9[4]

Molecular Formula C1oH1s5N[4]

Molecular Weight 149.23 g/mol [2]

Boiling Point 123-124 °C at 17 mm Hg[4]

Density 0.944 g/mL at 25 °C[4]

Refractive Index n20/D 1.519[4]

pKa 10.66 + 0.10 (Predicted)[5]

Synonyms Benzenebutanamine, 4-Phenylbutan-1-amine[2]

Core Applications in Organic Synthesis

The unique combination of a nucleophilic primary amine and a hydrophobic phenylalkyl chain
makes 4-phenylbutylamine a strategic starting material for several key synthetic
transformations.

1. Amide Bond Formation

The synthesis of amides is a fundamental transformation in organic chemistry, and 4-
phenylbutylamine serves as an excellent amine source. It readily reacts with carboxylic acids
or their derivatives (such as acyl chlorides and anhydrides) to form stable N-(4-phenylbutyl)
amides. Direct amidation from carboxylic acids can be facilitated by coupling agents or through
catalytic methods, such as using boric acid, which offers a greener and more atom-economical
approach.

2. Imine Synthesis and Reductive Amination

As a primary amine, 4-phenylbutylamine undergoes condensation reactions with aldehydes
and ketones to form imines (Schiff bases).[6] This reaction is typically reversible and can be
driven to completion by removing the water formed as a byproduct. The resulting imines are
valuable intermediates themselves or can be subsequently reduced in a one-pot process
(reductive amination) to yield secondary amines.
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3. Synthesis of N-Heterocycles

4-Phenylbutylamine is a key precursor for the synthesis of various nitrogen-containing
heterocyclic compounds, which are core components of many biologically active molecules.[1]
[7] A notable example is its use in the synthesis of adenosine derivatives. Specifically, it is used
to synthesize N6-(4-Phenylbutyl)adenosine via nucleophilic displacement of the chlorine atom
in 6-chloropurine ribonucleoside.[1]

4. Building Block in Medicinal Chemistry and Drug Discovery

The 4-phenylbutylamine scaffold is of significant interest to drug development professionals. It
is a key component in molecules that inhibit the neuronal reuptake of monoamines like
serotonin, dopamine, and norepinephrine.[1] By incorporating this scaffold, researchers can
design and synthesize libraries of compounds to explore structure-activity relationships (SAR)
for developing new therapeutics for psychiatric and neurological disorders.[1]

Experimental Protocols

The following protocols are provided as representative examples of synthetic methods utilizing
4-phenylbutylamine.

Protocol 1: Boric Acid-Catalyzed Synthesis of N-(4-Phenylbutyl)benzamide

This protocol describes the direct amidation of benzoic acid with 4-phenylbutylamine using
boric acid as a catalyst, a method noted for its operational simplicity and environmental
benefits.

Materials and Reagents

Reagent M.W. ( g/mol ) Amount Moles (mmol)
4-

. 149.23 1.49¢g 10.0
Phenylbutylamine
Benzoic Acid 122.12 1229 10.0
Boric Acid 61.83 0.31g 5.0 (5 mol%)
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| Toluene |- |50 mL | - |
Procedure

e To a 100 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux
condenser, add 4-phenylbutylamine (10.0 mmol), benzoic acid (10.0 mmol), boric acid (0.5
mmol, 5 mol%), and toluene (50 mL).

e Heat the reaction mixture to reflux (approx. 110-111 °C) and maintain for 12-18 hours, or
until thin-layer chromatography (TLC) indicates the consumption of starting materials. Water
will collect in the Dean-Stark trap.

e Cool the reaction mixture to room temperature.

e Wash the organic mixture sequentially with 1 M HCI (2 x 20 mL), saturated NaHCOs solution
(2 x 20 mL), and brine (1 x 20 mL).

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

» Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl
acetate gradient) to afford the pure amide.

Representative Quantitative Data

Parameter Value
Yield 85-95%
Purity (by HPLC) >98%

| Physical State | White Solid |
Protocol 2: Synthesis of N-Benzylidene-4-phenylbutylamine (Imine Formation)
This protocol details the formation of an imine from 4-phenylbutylamine and benzaldehyde.

Materials and Reagents
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Reagent M.W. ( g/mol) Amount Moles (mmol)
4-

. 149.23 1.49¢g 10.0
Phenylbutylamine
Benzaldehyde 106.12 1.069g 10.0
Methanol - 30 mL

| Magnesium Sulfate (anhydrous) | 120.37|2.0g| - |
Procedure

» Dissolve 4-phenylbutylamine (10.0 mmol) in methanol (30 mL) in a 100 mL round-bottom
flask.

e Add benzaldehyde (10.0 mmol) to the solution at room temperature with stirring.
» Add anhydrous magnesium sulfate to the reaction mixture to act as a dehydrating agent.
 Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

e Once the reaction is complete, filter off the magnesium sulfate and wash the solid with a
small amount of methanol.

» Remove the solvent from the filtrate under reduced pressure to yield the crude imine
product, which can be used in the next step without further purification or purified by vacuum
distillation.

Representative Quantitative Data

Parameter Value
Yield >95% (crude)
Purity (by NMR) >90%

| Physical State | Pale Yellow Oil |
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Protocol 3: Synthesis of N6-(4-Phenylbutyl)adenosine

This protocol is based on the nucleophilic aromatic substitution reaction between 6-
chloropurine ribonucleoside and 4-phenylbutylamine.[1]

Materials and Reagents

Reagent M.W. ( g/mol) Amount Moles (mmol)
6-Chloropurine

. . 286.68 287 mg 1.0
Ribonucleoside
4-Phenylbutylamine 149.23 224 mg 15
Triethylamine (TEA) 101.19 0.21 mL 15

| n-Butanol |- | 10 mL | - |
Procedure

e Combine 6-chloropurine ribonucleoside (1.0 mmol), 4-phenylbutylamine (1.5 mmol), and
triethylamine (1.5 mmol) in n-butanol (10 mL) in a sealed reaction vessel.

e Heat the mixture at 100-110 °C for 8-12 hours, monitoring by HPLC or TLC.

 After cooling to room temperature, concentrate the reaction mixture under reduced pressure
to remove the solvent.

o Dissolve the residue in a minimal amount of a suitable solvent mixture (e.qg.,
dichloromethane/methanal).

 Purify the product using column chromatography on silica gel to isolate N6-(4-
Phenylbutyl)adenosine.

Representative Quantitative Data

© 2025 BenchChem. All rights reserved. 6/12 Tech Support


https://www.benchchem.com/product/b088947?utm_src=pdf-body
https://www.benchchem.com/jp/product/b88947
https://www.benchchem.com/product/b088947?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b088947?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

hodological licati
BENGHE ey cricn

Parameter Value
Yield 60-75%
Purity (by HPLC) >97%

| Physical State | Off-white Solid |

Visualizations
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General Workflow for Synthesis using 4-Phenylbutylamine
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Caption: General experimental workflow for organic synthesis.
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4-Phenylbutylamine as a Versatile Synthetic Building Block

4-Phenylbutylamine

+ Carboxylic Acid
(or derivative)

+ Aldehyde / Ketone

Resulting Compound Classes

N-Heterocycles
(e.g., Adenosine Derivatives)

Amides Imines

Reduction

Secondary Amines

Click to download full resolution via product page

Caption: 4-Phenylbutylamine as a central building block.

+ Bifunctional Electrophile
e.g., 6-chloropurine riboside)
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Conceptual Role in Monoamine Reuptake Inhibitor Design
Drug Design & Synthesis
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Caption: Role of the 4-phenylbutylamine scaffold in drug design.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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